3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid
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Overview
Description
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and an ethoxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to obtain 3,4-dichlorophenethylamine . This intermediate can then be further reacted with appropriate reagents to introduce the methoxy and ethoxy groups, followed by the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares a similar structural motif with a chlorophenyl group and a propionic acid moiety.
3,4-Dichlorophenylboronic acid: Another compound with a dichlorophenyl group, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl and methoxyphenyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18Cl2O4 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C18H18Cl2O4/c1-2-23-17(10-18(21)22)13-4-6-14(7-5-13)24-11-12-3-8-15(19)16(20)9-12/h3-9,17H,2,10-11H2,1H3,(H,21,22) |
InChI Key |
PMWAAQCQJWJKES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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